molecular formula C10H6N2O2 B13626481 6-cyano-1H-indole-4-carboxylic acid

6-cyano-1H-indole-4-carboxylic acid

Cat. No.: B13626481
M. Wt: 186.17 g/mol
InChI Key: NQRZJJNEZXCSNU-UHFFFAOYSA-N
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Description

6-Cyano-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyano group at the 6th position and a carboxylic acid group at the 4th position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-1H-indole-4-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives.

Scientific Research Applications

6-Cyano-1H-indole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyano-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    6-Bromo-1H-indole-4-carboxylic acid: Similar structure with a bromine atom instead of a cyano group.

Uniqueness

6-Cyano-1H-indole-4-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical and biological properties. Its specific functional groups allow for unique interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

6-cyano-1H-indole-4-carboxylic acid

InChI

InChI=1S/C10H6N2O2/c11-5-6-3-8(10(13)14)7-1-2-12-9(7)4-6/h1-4,12H,(H,13,14)

InChI Key

NQRZJJNEZXCSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)C#N

Origin of Product

United States

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